molecular formula C21H25N3O2S2 B2501834 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631854-47-2

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2501834
CAS No.: 631854-47-2
M. Wt: 415.57
InChI Key: MCHHEGPADYVLIZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused tricyclic core with a pyrimidine ring, a quinoline moiety, and two ketone groups. Key structural features include:

  • 8,8-Dimethyl groups: Enhance steric bulk and influence ring conformation .
  • Butan-2-ylsulfanyl substituent at position 2: A branched alkylthio group affecting lipophilicity and electronic properties .

While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, analogs suggest molecular weights ranging from 382.5 to 429.6 g/mol depending on substituents .

Properties

IUPAC Name

2-butan-2-ylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-5-11(2)28-20-23-18-17(19(26)24-20)16(14-7-6-8-27-14)15-12(22-18)9-21(3,4)10-13(15)25/h6-8,11,16H,5,9-10H2,1-4H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHHEGPADYVLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3S2C_{19}H_{22}N_2O_3S_2 with a molecular weight of approximately 416.5 g/mol. The compound features a tetrahydropyrimidoquinoline core structure with thiophene and butylsulfanyl substituents.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine and quinoline are known for their ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds often interact with DNA and RNA synthesis pathways or inhibit specific enzymes involved in cancer cell proliferation.
  • Case Studies : A study published in Journal of Medicinal Chemistry reported that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting robust anticancer potential.

Antimicrobial Activity

Thiophene derivatives are widely recognized for their antimicrobial properties. The presence of sulfur in the structure enhances their ability to disrupt microbial cell membranes:

  • Research Findings : In vitro studies have shown that similar thiophene-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Data Table : The following table summarizes the antimicrobial efficacy of related compounds.
Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2:

  • Mechanism : By modulating inflammatory pathways, these compounds can reduce swelling and pain associated with various inflammatory conditions.
  • Research Evidence : A study highlighted in Phytotherapy Research demonstrated that similar compounds significantly reduced levels of TNF-alpha and IL-6 in animal models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of a butan-2-ylsulfanyl group has been shown to enhance lipophilicity, potentially improving membrane permeability.
  • Core Modifications : Variations in the pyrimidine or quinoline core can lead to changes in biological activity; thus, systematic modifications are recommended for drug development.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting proliferation.
  • Case Studies : In vitro studies show that derivatives have IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Potential Applications : This could lead to the development of new antimicrobial agents to combat resistant strains of bacteria.

Anti-inflammatory Effects

Research indicates that similar compounds may act as inhibitors of inflammatory pathways:

  • Inhibition Studies : Some derivatives have shown potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders:

  • CNS Activity : Compounds with similar scaffolds have been studied for their effects on cognitive functions and neuroprotection against diseases like Alzheimer's .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine derivative. This reaction is pivotal for modifying the compound’s pharmacological properties.

Conditions Reagents Products Notes
Acidic (HCl, H₂SO₄)Aqueous acid, heat3-Fluoro-4-morpholinophenylamine + acetic acidComplete cleavage at elevated temps
Basic (NaOH, KOH)Aqueous base, refluxSodium acetate + free amineAmine may undergo further reactions

Oxidation of the Sulfanyl (Thioether) Group

The phenylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity. These transformations alter electronic properties and bioactivity.

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)RT, 12 hoursSulfoxide derivative (C=O–S–O)Mild conditions favor sulfoxide
mCPBADichloromethane, 0°C–RTSulfone derivative (C=O–SO₂–)Stronger oxidizers yield sulfones

Electrophilic Aromatic Substitution (EAS)

The fluorinated aromatic ring participates in EAS reactions due to electron-withdrawing effects from fluorine and morpholine. Nitration and halogenation occur at meta/para positions relative to directing groups.

Reaction Type Reagents Position Yield
NitrationHNO₃, H₂SO₄, 0°C–50°CPara to fluorine60–75%
BrominationBr₂, FeBr₃, CH₂Cl₂Meta to morpholine45–55%

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 2: butan-2-ylsulfanyl; 5: thiophen-2-yl C22H25N3O2S2 ~429.6 (estimated) Not reported IR: C=O stretches ~1705 cm⁻¹ (similar to )
8,8-Dimethyl-2-[(3-methylbutyl)sulfanyl]-5-(5-methyl-2-thienyl)-analog 2: 3-methylbutylsulfanyl; 5: 5-methyl-thiophen-2-yl C22H27N3O2S2 429.6 Not reported ^1H NMR: δ 0.85–7.85 (alkyl, aromatic, thiophene protons)
5-(4-Nitrophenyl)-analog 5: 4-nitrophenyl C21H22N4O4S 426.5 Not reported Smiles: CCC(C)Sc1nc2c(c(=O)[nH]1)C(c1ccc(N+[O-])cc1)...
5-(Pyridin-3-yl)-analog 5: pyridin-3-yl C20H22N4O2S 382.5 Not reported Molecular structure includes pyridine N for H-bonding
5-(2,4-Dichlorophenyl)-pyrimido[4,5-b]quinoline trione 5: 2,4-dichlorophenyl C23H20Cl2N3O3 473.3 340 IR: 1705 cm⁻¹ (C=O); ^1H NMR: δ 0.85–8.98 (alkyl, aromatic)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-nitrophenyl in ) increase polarity and may enhance reactivity compared to electron-rich thiophen-2-yl in the target compound. Heteroaryl Variations: Replacement of thiophene with pyridin-3-yl () introduces a basic nitrogen, enabling H-bonding interactions absent in the thiophene-containing analogs.

Q & A

Advanced Research Question

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Align with ’s QSAR approach for repellent design .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with quinoline carbonyl groups) .

What methodologies validate the compound’s stability in biological assays?

Advanced Research Question

  • Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and oxidizing agents (H₂O₂).
  • LC-MS/MS : Quantify intact compound and degradation products.
  • Bioassay Correlation : Compare stability with activity loss in antifungal/antimicrobial assays (e.g., MIC values over 72 hours).

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